molecular formula C16H19NO2S2 B2557229 N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide CAS No. 1421463-85-5

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide

Cat. No.: B2557229
CAS No.: 1421463-85-5
M. Wt: 321.45
InChI Key: DYPRYOKKPMMJTD-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C16H19NO2S2 and its molecular weight is 321.45. The purity is usually 95%.
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Scientific Research Applications

Photocleavage Reactions and Material Science

Monothioimides, including compounds with structures similar to N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide, have been studied for their photochemical properties. For example, photocleavage reactions of monothioimides have been explored, providing insights into their potential applications in material science and photopharmacology. These compounds adopt specific conformations that are not suitable for photochemical γ-hydrogen abstraction, suggesting a mechanism involving nucleophilic attack by the carbonyl O atom on the C=S double bond. The presence of water is essential for these reactions to proceed, highlighting their intricate reaction mechanisms and potential for creating photo-responsive materials (Fu, Scheffer, & Trotter, 1998).

Anticancer Activity

Derivatives of compounds structurally related to this compound have been synthesized and tested for their antioxidant and anticancer activities. For instance, novel derivatives bearing various moieties were found to exhibit significant antioxidant activity, some surpassing well-known antioxidants like ascorbic acid. Moreover, their anticancer activity was tested against human cancer cell lines, showing promise as therapeutic agents. This suggests that derivatives of this compound might also possess similar bioactivities, warranting further investigation into their potential as anticancer agents (Tumosienė et al., 2020).

Herbicidal Activity

Compounds with thiophene moieties, akin to this compound, have been synthesized and evaluated for their selective herbicidal activity. A series of novel compounds displayed moderate to good activity against certain plant species at specific concentrations, indicating the potential of these compounds as selective herbicides. This suggests the possibility of researching similar compounds for agricultural applications, focusing on the development of new, selective herbicidal agents (Liu & Shi, 2014).

Bioreduction and Drug Synthesis

Research into the bioreduction of compounds structurally related to this compound has led to the production of key intermediates for pharmaceutical drugs. For example, the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide by whole cells of Rhodotorula glutinis achieved high enantioselectivity and conversion rates. This process yielded an intermediate used in the synthesis of (S)-duloxetine, a widely used antidepressant, demonstrating the potential of such compounds in the synthesis of pharmaceutically relevant products (Tang et al., 2011).

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c18-14(15-7-4-11-21-15)8-10-17-16(19)9-12-20-13-5-2-1-3-6-13/h1-7,11,14,18H,8-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPRYOKKPMMJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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